

# Unveiling the Specificity of me4 Peptide for CPEB4: A Comparative Analysis

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A deep dive into the molecular interactions governing CPEB4 function reveals the critical role of the **me4 peptide** in preventing pathological protein aggregation. This guide provides a comparative analysis of the **me4 peptide**'s specificity for Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4), contextualized within the broader CPEB family, and supported by experimental data on its functional effects.

The **me4 peptide**, a synthetic peptide mirroring the sequence of the neuron-specific microexon 4 of CPEB4, has emerged as a key player in maintaining the dynamic and reversible nature of CPEB4 function. Research has demonstrated that the absence of this microexon is linked to idiopathic autism spectrum disorder (ASD), where it leads to irreversible aggregation of CPEB4.[1][2][3] The **me4 peptide**'s primary role is to inhibit this aggregation, ensuring that CPEB4 can transition between its active and inactive states in response to neuronal signals.[1]

# Functional Specificity: Inhibition of CPEB4 Aggregation

While quantitative binding affinity data (e.g., dissociation constant, K\_d) for the direct interaction of the **me4 peptide** with the CPEB4 protein is not available in the current body of scientific literature, its functional specificity is evident from protein aggregation assays. The presence of the me4 microexon prevents the formation of irreversible CPEB4 aggregates, a process that is critical for its role in translational regulation.



Below is a summary of experimental data demonstrating the effect of the me4 microexon on the phase separation and aggregation properties of the N-terminal domain (NTD) of neuronal CPEB4 (nCPEB4).

Protein Variant	Cloud Point (°C) (mean ± s.d., n=3)	Urea for Dissolution (M)	Description
nCPEB4-NTD	33 ± 1	2.5	The N-terminal domain of neuronal CPEB4 containing the me4 microexon. Forms reversible condensates.
nCPEB4Δ4-NTD	25 ± 1	6.0	The N-terminal domain of neuronal CPEB4 lacking the me4 microexon. Forms more stable, irreversible aggregates.

Table 1: Comparison of the biophysical properties of the N-terminal domain of neuronal CPEB4 with (nCPEB4-NTD) and without (nCPEB4 $\Delta$ 4-NTD) the me4 microexon. The lower cloud point and higher urea concentration required for dissolution of nCPEB4 $\Delta$ 4-NTD indicate its increased propensity for irreversible aggregation. Data from Garcia-Cabau C, et al. Nature. 2025.

## **Comparative Analysis within the CPEB Family**

The specificity of the **me4 peptide** for CPEB4 can be inferred by examining the diversity within the CPEB protein family. Vertebrates have four CPEB proteins (CPEB1-4), which can be divided into two subfamilies based on sequence homology and RNA binding preferences.

CPEB1 Subfamily: Recognizes the canonical Cytoplasmic Polyadenylation Element (CPE)
 with the consensus sequence UUUUAU.



 CPEB2-4 Subfamily: This subfamily, which includes CPEB4, is characterized by highly homologous C-terminal RNA-binding domains (>95% identity between mouse CPEB2, 3, and 4). They exhibit broader RNA binding specificity, recognizing both the canonical CPE and a "G-variant" with the sequence UUUUGU.

The N-terminal domains of the CPEB proteins, where the me4 microexon is located in CPEB4, are highly variable across the family. This sequence divergence strongly suggests that the **me4 peptide**'s interaction is specific to CPEB4 and is unlikely to have a similar function in CPEB1, CPEB2, or CPEB3.

Protein	RNA Binding Specificity (Consensus Sequence)	Dissociation Constant (K_d) for RNA	Notes
CPEB1	UUUUAU (Canonical CPE)	~130 nM for CPE	Most distant member of the family.
CPEB2	UUUUAU, UUUUGU	Not determined	High homology with CPEB3 and CPEB4 in the RNA-binding domain.
CPEB3	UUUUAU, UUUUGU	166 nM for SELEX sequence 1904	
CPEB4	UUUUAU, UUUUGU	100 nM for SELEX sequence 1904~300 nM for CPE- containing octamers (RRM1-RRM2 domains)	Contains the neuron- specific me4 microexon in its N- terminal domain.

Table 2: Comparison of RNA binding specificities and affinities across the CPEB protein family.

# **Experimental Protocols**



The following are summaries of key experimental protocols used to assess the function of the me4 microexon in CPEB4.

### **Protein Expression and Purification**

Recombinant N-terminal domains of neuronal CPEB4 (nCPEB4-NTD and nCPEB4Δ4-NTD) were expressed in E. coli and purified using standard chromatography techniques. The identity and purity of the proteins were confirmed by mass spectrometry and SDS-PAGE.

### In Vitro Phase Separation and Aggregation Assays

- Cloud Point Measurement: Purified proteins at a concentration of 30 μM in a buffer containing 100 mM NaCl were subjected to a temperature gradient. The cloud point, the temperature at which the solution becomes turbid due to protein condensation, was measured by monitoring the absorbance at 340 nm.
- Multimer Dissolution Assay: Protein multimers were formed at a concentration of 100 μM at 5°C. The concentration of urea required to dissolve these multimers was determined, providing a measure of their stability.

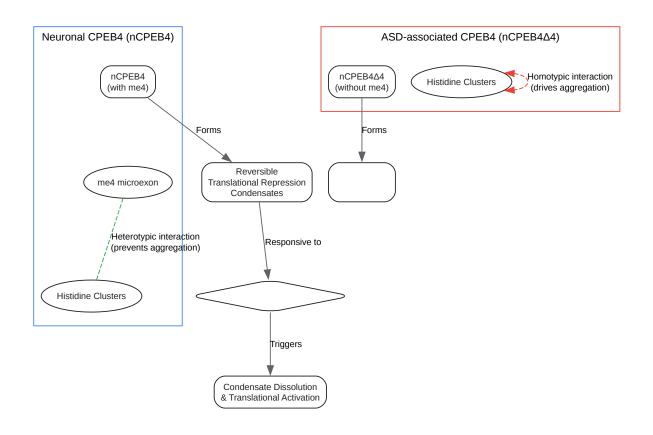
### **Cell-Based Aggregation Assay**

- Cell Culture and Transfection: Mouse neuroblastoma (N2a) cells were cultured under standard conditions. Cells were transiently transfected with plasmids expressing either nCPEB4-GFP or nCPEB4Δ4-GFP.
- Fluorescence Microscopy: After a period of expression, the cells were fixed. The formation of
  intracellular protein aggregates (foci) was visualized and quantified using fluorescence
  microscopy. The number of foci per cell was counted to compare the aggregation propensity
  of the two CPEB4 variants.

# Visualizing the Molecular Landscape

The following diagrams illustrate the key concepts discussed in this guide.

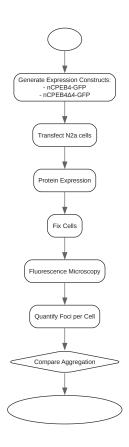




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Caption: Role of me4 in CPEB4 aggregation.





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Caption: Cell-based aggregation assay workflow.

In conclusion, while direct quantitative binding data for the **me4 peptide** and CPEB4 is lacking, the available evidence strongly supports a highly specific functional interaction. This interaction is crucial for preventing the pathological aggregation of CPEB4, thereby maintaining its proper function in neuronal translational control. The unique presence of the me4 microexon in CPEB4, coupled with the sequence divergence of the N-terminal domains across the CPEB family, underscores the specificity of this regulatory mechanism.

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